Chiral Identity and Stereochemical Performance vs. (R)-Enantiomer and Racemic Mixture
The (S)-enantiomer (CAS 1187930-87-5) is a distinct chemical entity from its (R)-enantiomer (CAS 182141-99-7) and the racemic mixture. While direct comparative biological data for this specific compound is limited in the public domain, strong class-level inference from structurally related 1-cyclohexylpiperazine-based σ receptor ligands demonstrates that stereochemistry at the piperazine 3-position can profoundly impact receptor binding affinity [1]. For example, in a closely related series, the (-)-(S)-enantiomer of a 4-methylpiperidine analog exhibited a 7.5-fold difference in σ₁ receptor affinity compared to its (+)-(R)-counterpart (Ki = 94.6 nM vs. 12.6 nM) [1]. This established precedent underscores the critical importance of specifying and procuring the correct enantiomer to ensure experimental fidelity.
| Evidence Dimension | Stereochemical impact on receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (S)-enantiomer (specific Ki data not publicly available for this exact compound) |
| Comparator Or Baseline | (R)-enantiomer of a structurally related 4-methylpiperidine σ₁ ligand: Ki = 12.6 nM [1] |
| Quantified Difference | Class-level example: 7.5-fold difference in Ki between enantiomers of a related compound [1] |
| Conditions | Radioligand binding assays for σ₁ receptors [1] |
Why This Matters
Procurement of the incorrect enantiomer can lead to orders-of-magnitude differences in biological activity, rendering experimental data invalid and wasting research resources.
- [1] Abate, C., et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of Medicinal Chemistry, 54(4), 1022-1032. View Source
